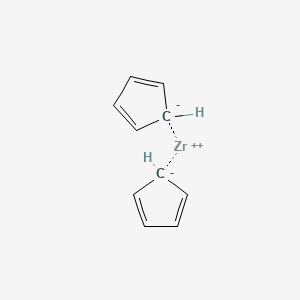

Zirconocene

説明

Structure

3D Structure of Parent

特性

分子式 |

C10H10Z |

|---|---|

分子量 |

221.41 g/mol |

IUPAC名 |

cyclopenta-1,3-diene;zirconium(2+) |

InChI |

InChI=1S/2C5H5.Zr/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |

InChIキー |

IDASTKMEQGPVRR-UHFFFAOYSA-N |

正規SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Zr+2] |

同義語 |

Cp2ZrCl2 cpd zirconocene Zirconocene dichloride |

製品の起源 |

United States |

Foundational & Exploratory

Synthesis and Characterization of Zirconocene Dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconocene dichloride, Cp₂ZrCl₂, is a versatile organometallic compound with significant applications in catalysis, organic synthesis, and materials science.[1] Its unique electronic and steric properties make it a valuable precursor for a wide range of transformations, including polymerization, hydrogenation, and carbon-carbon bond formation. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound dichloride, offering detailed experimental protocols and data for researchers in academia and industry.

Synthesis of this compound Dichloride

The most prevalent method for the synthesis of this compound dichloride involves the reaction of zirconium(IV) chloride (ZrCl₄) with sodium cyclopentadienide (NaCp). Variations of this method exist, primarily differing in the solvent system and the form of ZrCl₄ used. An alternative approach utilizes fulvenes as the cyclopentadienyl source.

Primary Synthesis Route: From Zirconium(IV) Chloride and Sodium Cyclopentadienide

This method is widely adopted due to its reliability and relatively high yields. The overall reaction is as follows:

ZrCl₄ + 2 NaC₅H₅ → (C₅H₅)₂ZrCl₂ + 2 NaCl

A common variation involves the use of the tetrahydrofuran (THF) complex of zirconium(IV) chloride, ZrCl₄(THF)₂, which exhibits improved solubility in common organic solvents.[1]

Materials:

-

Zirconium(IV) chloride (ZrCl₄) or Zirconium(IV) chloride-tetrahydrofuran complex (ZrCl₄(THF)₂)

-

Sodium cyclopentadienide (NaCp) solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous hexane

-

Argon or Nitrogen gas for inert atmosphere

-

Standard Schlenk line equipment

Procedure:

-

Preparation of Zirconium Tetrachloride Slurry: In a flame-dried Schlenk flask under an inert atmosphere, a slurry of zirconium(IV) chloride in dichloromethane is prepared. Alternatively, ZrCl₄(THF)₂ can be dissolved in THF.

-

Addition of Sodium Cyclopentadienide: The solution of sodium cyclopentadienide in THF is added dropwise to the stirred slurry of the zirconium precursor at room temperature over a period of 1-2 hours.

-

Reaction: The reaction mixture is stirred at room temperature for an additional 12-24 hours. The progress of the reaction can be monitored by the disappearance of the starting materials.

-

Solvent Removal: The solvent is removed in vacuo to yield a solid residue.

-

Extraction: The solid residue is extracted with hot dichloromethane or toluene to separate the this compound dichloride from the sodium chloride byproduct.

-

Purification: The extracted solution is filtered while hot to remove any insoluble impurities. The filtrate is then concentrated under reduced pressure.

-

Crystallization: The concentrated solution is cooled to induce crystallization. The resulting white, crystalline product is collected by filtration, washed with cold hexane, and dried under vacuum.

Yield: Typical yields for this procedure range from 70-90%.

Alternative Synthesis Route: The Fulvene Method

An alternative synthesis involves the reaction of a substituted fulvene with a zirconium precursor. This method is particularly useful for preparing substituted this compound dichlorides.

Characterization of this compound Dichloride

A combination of spectroscopic and analytical techniques is employed to confirm the identity and purity of the synthesized this compound dichloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound dichloride.

-

Sample Preparation: A small amount of the synthesized this compound dichloride is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Acquisition: Standard pulse sequences are used to acquire the spectra.

Table 1: NMR Spectroscopic Data for this compound Dichloride in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | 6.28 | Singlet |

| ¹³C | 116.5 | Singlet |

Note: The chemical shifts can vary slightly depending on the concentration and the specific spectrometer used.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule, confirming the presence of the cyclopentadienyl ligands and the Zr-Cl bonds.

-

Sample Preparation: A solid sample of this compound dichloride is prepared as a KBr pellet or as a mull in Nujol.

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound Dichloride

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100 | C-H stretching (Cp ring) |

| ~1440 | C-C stretching (Cp ring) |

| ~1015 | C-H in-plane bending (Cp ring) |

| ~810 | C-H out-of-plane bending (Cp ring) |

| ~420 | Zr-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound dichloride.

-

Ionization Method: Electron ionization (EI) is a common method for analyzing this compound dichloride.

-

Instrumentation: A mass spectrometer equipped with an EI source is used.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the parent ion and its fragments.

Table 3: Expected Fragments in the Mass Spectrum of this compound Dichloride

| m/z | Fragment |

| 292 | [Cp₂ZrCl₂]⁺ (Molecular ion) |

| 257 | [Cp₂ZrCl]⁺ |

| 222 | [Cp₂Zr]⁺ |

| 191 | [CpZrCl₂]⁺ |

| 156 | [CpZrCl]⁺ |

| 121 | [CpZr]⁺ |

| 65 | [C₅H₅]⁺ |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths and angles.

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent from a saturated solution of this compound dichloride.

-

Instrumentation: A single-crystal X-ray diffractometer is used to collect the diffraction data.

-

Data Analysis: The collected data is processed to solve and refine the crystal structure.

Table 4: Selected Crystallographic Data for this compound Dichloride

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.56 |

| b (Å) | 8.13 |

| c (Å) | 14.98 |

| β (°) | 111.4 |

| Zr-Cl bond length (Å) | ~2.44 |

| Zr-Cp(centroid) distance (Å) | ~2.21 |

| Cl-Zr-Cl bond angle (°) | ~97.2 |

| Cp(centroid)-Zr-Cp(centroid) angle (°) | ~129 |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound dichloride.

Characterization Logic

Caption: Logical flow of this compound dichloride characterization.

References

"crystal structure of bent bis-π-cyclopentadienyl-metal complexes"

An In-depth Technical Guide to the Crystal Structure of Bent Bis-π-Cyclopentadienyl-Metal Complexes

Introduction

Bent bis-π-cyclopentadienyl-metal complexes, commonly known as bent metallocenes, are a fundamental class of organometallic compounds with the general formula (η⁵-C₅R₅)₂MXₙ. Unlike their linear counterparts, such as ferrocene, these complexes exhibit a distinct angular geometry between the two cyclopentadienyl (Cp) rings. This structural feature is primarily observed in complexes where the central metal atom is from Group 4 (e.g., Ti, Zr, Hf) or subsequent groups and possesses ancillary ligands (X) in addition to the two Cp rings. The bent geometry is crucial for their reactivity and wide-ranging applications, including their use as catalysts in olefin polymerization (e.g., Kaminsky catalysts) and as potential metallodrugs in cancer therapy.

The deviation from linearity is electronically driven. For a generic (Cp)₂M fragment, the frontier molecular orbitals are of a₁, g, b₂, and a₁ symmetry. In an 18-electron complex like ferrocene, these are all occupied. For metals with fewer d-electrons, such as in a d⁰ (Cp)₂Ti⁴⁺ fragment, the LUMOs (lowest unoccupied molecular orbitals) can be stabilized by bending the Cp-M-Cp unit. This bending reorients the frontier orbitals, making them available to bond with additional ancillary ligands (X), thus satisfying the electronic requirements of the metal center. The degree of bending is a sensitive function of the metal's identity, its oxidation state, and the electronic and steric nature of both the cyclopentadienyl and ancillary ligands.

Structural Parameters of Representative Complexes

The precise geometry of bent metallocenes is determined through single-crystal X-ray diffraction. This technique provides accurate measurements of bond lengths and angles, offering deep insights into the electronic and steric interactions within the molecule. The key structural parameters include the angle between the centroids of the two Cp rings (Cp-M-Cp angle) and the angle between the ancillary ligands (X-M-X angle).

The table below summarizes crystallographic data for several common bent bis-π-cyclopentadienyl-metal dihalide complexes, providing a comparative overview of their core structural features.

| Complex | Metal Center | dⁿ Count | ∠ Cp'-M-Cp' (°) | M-Cp' (Å) | ∠ X-M-X (°) | M-X (Å) |

| (Cp)₂TiCl₂ | Ti | d⁰ | 130.8 | 2.059 | 94.5 | 2.364 |

| (Cp)₂ZrCl₂ | Zr | d⁰ | 128.5 | 2.185 | 97.2 | 2.441 |

| (Cp)₂HfCl₂ | Hf | d⁰ | 127.9 | 2.174 | 96.2 | 2.422 |

| (Cp)₂VCl₂ | V | d¹ | 130.8 | 1.970 | 87.1 | 2.390 |

| (Cp)₂NbCl₂ | Nb | d¹ | 130.6 | 2.070 | 85.6 | 2.470 |

| (Cp)₂MoCl₂ | Mo | d² | 130.5 | 1.980 | 82.0 | 2.470 |

Note: Cp' refers to the centroid of the cyclopentadienyl ring. Data is compiled from various crystallographic studies and represents typical values.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of these complexes relies critically on the successful application of single-crystal X-ray diffraction. The workflow for this process is a multi-step procedure requiring precision at each stage.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Methodology Details:

-

Synthesis and Crystallization: The first step involves the synthesis of the bent metallocene complex, followed by purification via methods such as recrystallization or sublimation. High-quality single crystals are then grown from a suitable solvent system. Common techniques include:

-

Slow Evaporation: A saturated solution of the complex is allowed to evaporate slowly in a dust-free environment.

-

Vapor Diffusion: A solution of the complex is placed in a vial, which is then placed inside a larger sealed jar containing a more volatile "anti-solvent" in which the complex is insoluble. The anti-solvent slowly diffuses into the primary solution, reducing the solubility and inducing crystallization.

-

Slow Cooling: A saturated solution at an elevated temperature is cooled slowly to induce crystallization.

-

-

Data Collection: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed in the cold stream (typically 100-120 K) of a single-crystal X-ray diffractometer. The low temperature minimizes thermal motion of the atoms, resulting in higher quality data. The diffractometer rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam, and the resulting diffraction patterns are recorded on a detector.

-

Structure Solution and Refinement:

-

The collected diffraction data (intensities and positions of spots) are processed to yield a set of structure factors.

-

The "phase problem" is solved using computational methods, such as Direct Methods, to generate an initial electron density map and a preliminary structural model.

-

This model is then refined using a full-matrix least-squares algorithm. This iterative process adjusts atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by figures of merit such as the R-factor (residual factor).

-

Factors Influencing Bent Geometry

The geometry of a (Cp)₂MX₂ complex is a direct consequence of its electronic structure. The relationship between the d-electron count of the metal, the nature of the ancillary ligands (X), and the resulting bond angles can be rationalized by considering the frontier molecular orbitals.

Caption: Factors influencing the geometry of bent metallocenes.

-

d⁰ Complexes (e.g., Cp₂ZrCl₂): In these systems, the three frontier orbitals available for bonding with the X ligands are empty. To maximize bonding efficiency, these orbitals orient themselves away from the Cp rings. This results in a relatively large X-M-X angle and, consequently, a more acute Cp-M-Cp angle to minimize steric repulsion and optimize orbital overlap.

-

d¹ and d² Complexes (e.g., Cp₂VCl₂, Cp₂MoCl₂): As d-electrons are added, they occupy one of the frontier orbitals (specifically, the one pointing between the X ligands). The electrostatic repulsion between this occupied metal-based orbital and the M-X bonding electron pairs forces the X ligands closer together. This leads to a significant decrease in the X-M-X angle and a corresponding slight increase in the Cp-M-Cp angle compared to their d⁰ analogues. This trend is clearly visible in the data presented in Section 2.0.

An In-depth Technical Guide to the Electronic and Steric Properties of Zirconocene Catalysts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the reactivity and selectivity of zirconocene catalysts, a class of organometallic compounds central to modern polymer chemistry. Understanding the intricate interplay between electronic and steric properties is paramount for the rational design of catalysts capable of producing polymers with precisely controlled architectures and properties.

Introduction to this compound Catalysts

This compound catalysts are a cornerstone of single-site catalysis, primarily utilized in the polymerization of olefins.[1][2] Unlike traditional heterogeneous Ziegler-Natta catalysts which possess multiple types of active sites, zirconocenes offer a uniform catalytic environment.[1][2] This "single-site" nature allows for the production of polymers with narrow molecular weight distributions and well-defined microstructures, properties that are highly desirable for advanced materials applications.[1]

The fundamental structure of a this compound catalyst consists of a central zirconium atom sandwiched between two cyclopentadienyl (Cp) or related π-ligands (e.g., indenyl, fluorenyl). The catalytic activity is unlocked by activation with a co-catalyst, typically methylaluminoxane (MAO) or a borane/borate-based Lewis acid, which abstracts a ligand (e.g., chloride or methyl) from the this compound precatalyst to generate a highly electrophilic cationic zirconium species.[3][4][5] This cationic active site is responsible for coordinating and inserting monomer units to build the polymer chain. The nature of the ancillary ligands (the Cp-type rings) profoundly influences the catalyst's performance by modulating its electronic and steric environment.[6][7][8]

The Role of Electronic Properties

The electronic environment of the zirconium center is a critical determinant of catalytic activity. The electrophilicity of the active cationic species directly impacts its ability to coordinate with the electron-rich double bond of an olefin monomer. This electronic character is fine-tuned through the modification of the cyclopentadienyl ligands.

-

Electron-Donating Groups (EDGs): Substituents on the Cp rings, such as alkyl groups (e.g., methyl, ethyl), act as electron-donating groups.[9] They increase the electron density at the zirconium center.[9] This electronic enrichment can strengthen the bonding between the zirconium and the ligands, potentially stabilizing the catalyst.[10] Studies have shown that single alkyl substituents can increase catalytic activity due to these electro-donating effects.[4][11]

-

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing substituents would increase the electrophilicity of the metal center, which can enhance polymerization activity.

-

Ion-Pair Interactions: The electronic nature of the ligands also modulates the interaction between the cationic zirconium center and the weakly coordinating anion derived from the co-catalyst.[7] The stability and separation of this ion pair are crucial for catalytic performance.

The Natural Bond Orbital (NBO) charge on the zirconium atom is a useful computed parameter for quantifying these electronic effects. A more positive NBO charge generally correlates with a more electrophilic metal center.

Table 1: Electronic Properties of Selected this compound Catalysts

| This compound Precatalyst | Ligand Substituents | NBO Charge on Zr (QZr, in e) | Reference |

| Cp2ZrMe2 (a) | None | 1.535 | [9] |

| (Me5Cp)CpZrMe2 (b) | Five methyl groups on one Cp ring | 1.634 | [9] |

| (Me5Cp)2ZrMe2 (c) | Five methyl groups on each Cp ring | 1.706 | [9] |

Note: Data derived from DFT calculations as reported in the literature. The trend shows that increasing methyl substitution increases the positive charge on the Zr center, which is counterintuitive to simple donation but reflects the complex electronic-steric synergy affecting the overall electronic structure.[9][10]

The Influence of Steric Properties

The steric environment, defined by the size and arrangement of the ligands around the zirconium center, exerts profound control over catalyst selectivity and the properties of the resulting polymer.

-

Stereoselectivity: The symmetry of the this compound complex is a key factor in determining the stereochemistry (tacticity) of polymers like polypropylene.

-

C2-symmetric (chiral) catalysts, such as rac-Et(Ind)2ZrCl2, typically produce isotactic polymers, where the monomer units are inserted with the same stereochemistry.

-

Cs-symmetric (achiral) catalysts, like Me2C(Cp)(Flu)ZrCl2, generally yield syndiotactic polymers, with alternating stereochemistry.

-

Achiral, unbridged catalysts like Cp2ZrCl2 produce atactic polymers with random stereochemistry.

-

-

Molecular Weight: Bulky ligand frameworks can sterically hinder chain transfer reactions, such as β-hydride elimination, which terminate polymer chain growth.[6] This suppression of termination pathways leads to the formation of higher molecular weight polymers.[2]

-

Monomer Access: Extreme steric bulk can also impede the approach of the monomer to the active site, potentially reducing the overall catalytic activity.[4][11] Therefore, a balance must be struck between providing sufficient steric hindrance to control selectivity and allowing efficient monomer access.

A useful metric for quantifying the steric bulk of a ligand is the percent buried volume (%VBur) , which calculates the percentage of the volume around the metal center that is occupied by the ligand.

Table 2: Steric Properties and Ion-Pair Stability of this compound Catalysts

| This compound Precatalyst | Ligand System | %VBur of Cation | Ion-Pair Separation Energy (ΔGips, kcal/mol) | Reference |

| Cp2ZrMe2 (a) | Unsubstituted Cp | 36.1 | 14.8 | [10] |

| (Me5Cp)CpZrMe2 (b) | Mixed Cp/Cp | 42.4 | 12.3 | [10] |

| (Me5Cp)2ZrMe2 (c) | Permethylated Cp | 47.9 | 10.1 | [10] |

| Ind2ZrMe2 (d) | Indenyl | 44.0 | 14.4 | [10] |

Note: Data derived from DFT calculations. A higher %VBur indicates greater steric congestion. A lower ion-pair separation energy suggests that the bulky ligands and solvent effects facilitate the formation of the catalytically active separated ion pair.[10]

Mandatory Visualizations

Catalyst Activation Pathway```dot

Caption: Simplified catalytic cycle for this compound-mediated olefin polymerization.

Ligand Symmetry and Polymer Tacticity

Caption: Relationship between this compound catalyst symmetry and resulting polymer tacticity.

Experimental Protocols

General Synthesis of a this compound Dichloride Complex (e.g., Cp2ZrCl2)

Materials: Zirconium tetrachloride (ZrCl4), sodium cyclopentadienide (NaCp), toluene, tetrahydrofuran (THF), inert gas (Argon or Nitrogen). All manipulations are performed under an inert atmosphere using Schlenk line or glovebox techniques.

Procedure:

-

A solution of sodium cyclopentadienide (2.0 equivalents) in THF is prepared.

-

In a separate flask, a slurry of ZrCl4 (1.0 equivalent) in toluene is made at room temperature.

-

The NaCp solution is added dropwise to the stirred ZrCl4 slurry, often at a reduced temperature (e.g., 0 °C or below) to control the reaction exotherm.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

-

The solvent is removed under vacuum.

-

The resulting solid is extracted with a suitable solvent (e.g., dichloromethane or toluene) and filtered to remove the sodium chloride byproduct.

-

The filtrate is concentrated and cooled to induce crystallization. The white crystalline product, this compound dichloride, is collected by filtration, washed with a non-polar solvent like pentane, and dried under vacuum.

-

Characterization is performed using NMR spectroscopy (1H, 13C) and, if suitable crystals are obtained, X-ray diffraction.

Protocol for Ethylene Polymerization

Materials: this compound precatalyst, methylaluminoxane (MAO) solution in toluene, toluene (polymerization grade), high-purity ethylene, a high-pressure reactor equipped with a stirrer, temperature control, and gas inlet.

Procedure:

-

The reactor is thoroughly dried and purged with inert gas.

-

Toluene is added to the reactor, followed by the MAO solution via syringe. The mixture is stirred and brought to the desired reaction temperature (e.g., 60-80 °C).

-

A solution/slurry of the this compound precatalyst in toluene is prepared and injected into the reactor to initiate the polymerization.

-

The reactor is immediately pressurized with ethylene to the desired pressure (e.g., 5-10 bar), which is maintained for the duration of the reaction.

-

The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes).

-

Polymerization is terminated by venting the ethylene and injecting a quenching agent, such as acidic methanol.

-

The resulting polymer is precipitated, collected by filtration, washed extensively with methanol and/or acetone, and dried in a vacuum oven to a constant weight.

-

The polymer is characterized for its molecular weight (Mw) and molecular weight distribution (Mw/Mn) using Gel Permeation Chromatography (GPC), and its thermal properties by Differential Scanning Calorimetry (DSC).

Conclusion

The catalytic behavior of zirconocenes is governed by a delicate balance of electronic and steric factors. Electronic properties, modulated by ligand substituents, determine the intrinsic reactivity of the zirconium center and its interaction with the co-catalyst. Simultaneously, the steric architecture of the ligands dictates the stereoselectivity of polymerization and influences the molecular weight of the polymer. The ability to systematically modify the ligand framework provides a powerful tool for designing catalysts with tailored properties, enabling the synthesis of a vast array of polyolefins with precisely controlled characteristics for advanced applications. [7][12]A thorough understanding of these fundamental principles is essential for continued innovation in the field of polymer science.

References

- 1. ac1.hhu.de [ac1.hhu.de]

- 2. Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Catalytic Properties of this compound-Based Systems in 1-Hexene Oligomerization and Structure of Metal Hydride Reaction Centers | MDPI [mdpi.com]

- 7. Ligand Structure Effects on the Stability of Cationic this compound Dimethylaniline Complexes: Insights from Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalytic Properties of this compound-Based Systems in 1-Hexene Oligomerization and Structure of Metal Hydride Reaction Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Steric and Electronic Effects of Zirconocenealkyl-Borate Ion Pairs on Catalyst Activation: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. psecommunity.org [psecommunity.org]

- 12. pubs.acs.org [pubs.acs.org]

The Dawn of a New Era: An In-depth Technical Guide to the Early History of Organozirconium Chemistry

For Researchers, Scientists, and Drug Development Professionals

The field of organozirconium chemistry, now a cornerstone of modern organic synthesis, has its roots in the mid-20th century. Its development from the synthesis of the first zirconocene to the discovery of powerful catalytic reactions has provided chemists with a versatile toolkit for the construction of complex molecules. This technical guide delves into the seminal discoveries that shaped the early history of this vibrant field, providing detailed experimental protocols, quantitative data, and a visual representation of the key concepts for a comprehensive understanding.

The Genesis: Synthesis of the First Organozirconium Compound

The journey into organozirconium chemistry began in the early 1950s, shortly after the landmark discovery of ferrocene. Inspired by this novel "sandwich" compound, John M. Birmingham, a Ph.D. student in the laboratory of Sir Geoffrey Wilkinson at Harvard University, synthesized the first organozirconium compound, this compound dibromide (Cp₂ZrBr₂), in late October 1952.[1] This was soon followed by the more convenient chloride analogue, this compound dichloride (Cp₂ZrCl₂), which has since become a fundamental starting material in the field. The synthesis was first reported in a communication in 1953 and detailed in a full paper in the Journal of the American Chemical Society in 1954.[1]

Characterization of this compound Dichloride

The table below summarizes the key characterization data for this foundational compound.

| Property | Value |

| Appearance | White crystalline solid |

| Melting Point | 242-245 °C |

| ¹H NMR (CDCl₃, 300 MHz) | δ 6.41 ppm (s, 10H) |

| Zr Content (ICP-MS) | 31.21% |

| Key Bond Lengths | Zr-Cl: ~2.447 Å |

| Zr-Cp(centroid): ~2.21 Å | |

| Key Bond Angles | Cl-Zr-Cl: ~97.1° |

| Cp(centroid)-Zr-Cp(centroid): ~128° |

Experimental Protocol: Synthesis of this compound Dichloride

The following protocol is based on the early reported syntheses.

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

Sodium cyclopentadienide (NaCp)

-

Diethylene glycol dimethyl ether (diglyme)

-

n-Hexane

-

Chloroform

Procedure:

-

Freshly crack dicyclopentadiene to obtain cyclopentadiene monomer by distillation at 40-42 °C, collecting the monomer in a flask cooled in an ice-water bath.

-

In a three-necked flask under a nitrogen atmosphere, prepare sodium cyclopentadienide by reacting freshly distilled cyclopentadiene with sodium metal in diglyme. The reaction is typically heated to ensure completion.

-

In a separate flask under nitrogen, suspend zirconium(IV) chloride in n-hexane.

-

To the stirred suspension of ZrCl₄, slowly add the solution of sodium cyclopentadienide in diglyme.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Remove the solvents under reduced pressure to obtain a solid residue.

-

Extract the solid residue with chloroform using a Soxhlet extractor for 8-10 hours.

-

Cool the chloroform extract to room temperature and filter.

-

Concentrate the filtrate to induce crystallization of the crude product.

-

Filter the crude this compound dichloride, wash with a small amount of cold chloroform, and dry under vacuum to yield white crystals.

Expected Yield: 70-75%

The Rise of a Reagent: Schwartz's Reagent and Hydrozirconation

For over a decade after its discovery, the synthetic utility of this compound dichloride remained largely unexplored. A significant breakthrough occurred in 1970 when Peter C. Wailes and H. Weigold prepared this compound hydrochloride, Cp₂Zr(H)Cl.[2] However, it was the seminal work of Donald W. Hart and Jeffrey Schwartz in 1974 that demonstrated the immense potential of this reagent, now famously known as "Schwartz's reagent," in organic synthesis.[2] They showed that Schwartz's reagent undergoes a facile addition reaction across alkenes and alkynes, a process termed "hydrozirconation," to form stable organozirconium intermediates that can be further functionalized by reaction with various electrophiles.

Caption: A timeline of key discoveries in early organozirconium chemistry.

Characterization of Schwartz's Reagent

| Property | Value |

| Appearance | White powder |

| ¹H NMR (C₆D₆) | Cp₂Zr(H)Cl: Purity typically 94-96% (assayed by reaction with acetone) |

| IR (Nujol) | ν(Zr-H): ~1390 cm⁻¹ |

| Structure | Dimeric in the solid state with bridging hydrides |

Experimental Protocol: Synthesis of Schwartz's Reagent

The following is a reliable and scalable procedure adapted from Organic Syntheses.

Materials:

-

This compound dichloride (Cp₂ZrCl₂)

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether (Et₂O), anhydrous

-

Methylene chloride (CH₂Cl₂), anhydrous

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve this compound dichloride (100 g, 0.342 mol) in anhydrous THF (650 mL) in a Schlenk flask, gently heating to facilitate dissolution.

-

Prepare a filtered solution of LiAlH₄ (3.6 g, 94 mmol) in anhydrous Et₂O (100 mL).

-

To the this compound dichloride solution at ~35 °C, add the LiAlH₄ solution dropwise over 45 minutes. A suspension will form.

-

Stir the resulting suspension at room temperature for 90 minutes.

-

Filter the white solid under an inert atmosphere using a Schlenk filter.

-

Wash the solid sequentially with anhydrous THF (4 x 75 mL), anhydrous CH₂Cl₂ (2 x 100 mL), and anhydrous Et₂O (4 x 50 mL). The methylene chloride wash is crucial for converting any over-reduced Cp₂ZrH₂ back to Cp₂Zr(H)Cl.

-

Dry the resulting white powder under reduced pressure to afford Schwartz's reagent.

Expected Yield: ~75%

The Hydrozirconation Reaction: A Versatile Tool

Hydrozirconation involves the syn-addition of the Zr-H bond across a carbon-carbon multiple bond. A key feature of this reaction is the rapid isomerization of the resulting alkylzirconium species to place the zirconium at the sterically least hindered position, typically the terminal carbon.

Caption: General workflow of the hydrozirconation-functionalization sequence.

Quantitative Data: Hydrozirconation of Alkynes and Subsequent Functionalization

The following table provides a selection of examples illustrating the utility of hydrozirconation in organic synthesis.

| Alkyne Substrate | Electrophile (E⁺) | Product | Yield (%) |

| 1-Octyne | H₃O⁺ | Octane | >95 |

| 1-Octyne | Br₂ | 1-Bromo-1-octene | 73 |

| 1-Octyne | I₂ | 1-Iodo-1-octene | 88 |

| Phenylacetylene | H₃O⁺ | Styrene | >95 |

| Phenylacetylene | I₂ | (E)-β-Iodostyrene | 87 |

| 4-Octyne | H₃O⁺ | Octane | >95 |

| 4-Octyne | NBS | 4-Bromo-4-octene | 65 |

| 1-Decyne | Acetyl chloride | (E)-3-Dodecen-2-one | 71 |

A Catalytic Leap: Zirconium-Catalyzed Carboalumination

A pivotal moment in the evolution of organozirconium chemistry was the discovery by Ei-ichi Negishi and D. E. Van Horn in 1978 that this compound dichloride can catalyze the carboalumination of alkynes. This reaction allows for the stereoselective and regioselective addition of an alkyl group from an organoaluminum reagent across a carbon-carbon triple bond, opening up new avenues for the synthesis of complex, stereodefined olefins.

Caption: Catalytic cycle for the zirconium-catalyzed carboalumination of alkynes.

Experimental Protocol: Zirconium-Catalyzed Carboalumination of 1-Octyne

The following procedure is based on the seminal 1978 publication by Negishi and Van Horn.

Materials:

-

This compound dichloride (Cp₂ZrCl₂)

-

Trimethylaluminum (AlMe₃) in hexane

-

1-Octyne

-

1,2-Dichloroethane (DCE)

-

Deuterated water (D₂O) or Iodine (I₂) for quenching

Procedure:

-

To a solution of 1-octyne (1 mmol) in 1,2-dichloroethane (2 mL) under a nitrogen atmosphere is added trimethylaluminum (2 mmol, 2.0 M solution in hexane).

-

To this solution is added this compound dichloride (0.1 mmol).

-

The reaction mixture is stirred at room temperature for several hours.

-

The reaction is then quenched by the slow addition of D₂O to yield the deuterated alkene, or a solution of I₂ in THF to yield the vinyl iodide.

-

The product is extracted with an organic solvent, washed, dried, and purified by chromatography.

Expected Outcome: The reaction proceeds with high regioselectivity to place the methyl group at the 2-position and the aluminum (which is subsequently replaced by deuterium or iodine) at the 1-position of the original alkyne, with syn-stereochemistry.

Conclusion

The early history of organozirconium chemistry is a testament to the power of curiosity-driven research and the profound impact that the discovery of new reagents and reactions can have on the field of organic synthesis. From the initial synthesis of this compound dichloride to the development of hydrozirconation and catalytic carboalumination, these foundational discoveries laid the groundwork for the myriad applications of organozirconium compounds in modern chemistry, including in the synthesis of natural products and pharmaceuticals. The detailed protocols and data presented in this guide are intended to provide researchers with a practical understanding of these seminal contributions and to inspire further innovation in this ever-evolving field.

References

"Zirconocene dichloride molecular geometry and bonding"

An In-depth Technical Guide on the Molecular Geometry and Bonding of Zirconocene Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry and bonding of this compound dichloride, a pivotal organometallic compound with significant applications in catalysis and materials science. The document details its structural parameters, the theoretical framework of its chemical bonds, and the experimental and computational methodologies used for its characterization.

Molecular Geometry

This compound dichloride, with the chemical formula (C₅H₅)₂ZrCl₂, is a bent metallocene.[1] The central zirconium atom is coordinated to two cyclopentadienyl (Cp) rings and two chloride ligands. The overall geometry is best described as a distorted tetrahedron, with the zirconium atom at the center and the centroids of the two Cp rings and the two chlorine atoms occupying the vertices.[2]

The cyclopentadienyl rings are not parallel, a characteristic feature of bent metallocenes.[1] This bending is crucial for its reactivity, particularly in catalytic applications. The molecule possesses idealized C₂ᵥ symmetry.

Data Presentation: Structural Parameters

The following table summarizes the key experimental and theoretical bond lengths and angles for this compound dichloride. The experimental data is primarily derived from X-ray crystallography and gas-phase electron diffraction studies, while the theoretical data is based on Density Functional Theory (DFT) calculations.

| Parameter | Bond/Angle | Experimental Value (X-ray) | Experimental Value (GED) | Theoretical Value (DFT) |

| Bond Lengths (Å) | ||||

| Zr-Cl | 2.447(3)[2] | - | 2.45 - 2.47[3][4] | |

| Zr-C(Cp) (average) | ~2.50[2] | - | ~2.52[3] | |

| C-C (Cp) (average) | 1.359(7) - 1.384(5)[2] | - | ~1.43[3] | |

| Bond Angles (°) | ||||

| Cl-Zr-Cl | 97.1[1] | 96.2[2] | 94.5 - 97.2[3][4] | |

| Cp(centroid)-Zr-Cp(centroid) | 128[1] | 131.5[2] | 128.5 - 134.0[3][4] |

Note: Experimental values can vary slightly between different studies and refinement methods. The values presented here are representative.

Bonding in this compound Dichloride

The bonding in this compound dichloride can be understood through molecular orbital (MO) theory, specifically the model for bent metallocenes. Zirconium, a Group 4 metal, has a d⁰ electron configuration in this complex.

The interaction between the zirconium d-orbitals and the π-system of the two cyclopentadienyl ligands leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. The bending of the Cp-Zr-Cp fragment is a key feature that influences the energy levels of the frontier molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for the compound's reactivity. In d⁰ metallocenes like this compound dichloride, the LUMO is a low-lying orbital, making the complex electrophilic and a good catalyst for various reactions.

The Zr-Cl bonds are primarily σ-bonds, formed from the overlap of zirconium orbitals with the chlorine p-orbitals. The cyclopentadienyl ligands act as η⁵-ligands, donating π-electrons to the zirconium center.

Mandatory Visualization: Molecular Orbital Diagram

Caption: Qualitative MO diagram for a bent d⁰ metallocene.

Experimental and Computational Protocols

The determination of the molecular structure of this compound dichloride relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

This is the most common method for obtaining precise bond lengths and angles for crystalline solids.

Methodology:

-

Crystal Growth: Single crystals of this compound dichloride suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in a suitable solvent like toluene or by slow cooling of a hot, saturated solution.

-

Data Collection: A selected crystal is mounted on a goniometer head. The crystal is cooled to a low temperature (e.g., 153 K) to minimize thermal vibrations.[2] Monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic positions, bond lengths, and angles.

This technique provides information about the molecular structure in the gas phase, free from intermolecular interactions present in the solid state.[5]

Methodology:

-

Sample Introduction: A gaseous beam of this compound dichloride molecules is introduced into a high-vacuum chamber through a nozzle heated to ensure sublimation.

-

Electron Beam Interaction: A high-energy beam of electrons is passed through the molecular beam, perpendicular to its path.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera).

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This data is used to determine the internuclear distances and bond angles in the molecule.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting and understanding the geometry and electronic structure of molecules.

Methodology:

-

Software: A quantum chemistry software package such as Gaussian is typically used.

-

Method: The B3LYP hybrid functional is a commonly employed method for geometry optimization and electronic structure calculations of organometallic compounds.[3][4]

-

Basis Set: A suitable basis set is chosen for each atom. For example, the 6-311++G** basis set can be used for C, H, and Cl atoms, while a LANL2DZ effective core potential might be used for the Zr atom.[3][4]

-

Calculation: The geometry of the this compound dichloride molecule is optimized to find the lowest energy conformation. From the optimized geometry, bond lengths, bond angles, and other electronic properties can be calculated and compared with experimental data.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for determining molecular structure.

This guide provides a foundational understanding of the molecular geometry and bonding of this compound dichloride, integrating experimental data with theoretical concepts. This knowledge is essential for professionals engaged in the design of novel catalysts and the development of new materials.

References

Preparation of Schwartz's Reagent: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the preparation of Schwartz's reagent (zirconocene hydridochloride, Cp₂Zr(H)Cl) from this compound dichloride (Cp₂ZrCl₂). Aimed at researchers, scientists, and professionals in drug development, this document details the prevalent synthetic methodologies, with a focus on the widely utilized lithium aluminum hydride reduction. It includes a thorough experimental protocol, quantitative data presented in a clear tabular format, and graphical representations of the synthetic workflow and the fundamental mechanism of hydrozirconation. Safety considerations and characterization techniques are also addressed to ensure safe and effective synthesis.

Introduction

Schwartz's reagent is a versatile organozirconium compound extensively used in organic synthesis.[1] First prepared by Wailes and Weigold, its utility in transformations of alkenes and alkynes was later demonstrated by Schwartz, leading to its common name.[2] The reagent's primary application lies in hydrozirconation, a process that involves the addition of the zirconium-hydride bond across an unsaturated carbon-carbon bond, forming a carbon-zirconium bond that can be further functionalized.[3][4] This process allows for the conversion of alkenes and alkynes into a variety of organic molecules with high regio- and stereoselectivity.[4][5] Given its importance, a reliable and well-documented preparative procedure is essential for laboratories engaged in synthetic organic chemistry.

This guide focuses on the most common and cost-effective method for preparing Schwartz's reagent: the reduction of this compound dichloride with lithium aluminum hydride (LiAlH₄).[6] While other reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) and sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) can also be employed, the LiAlH₄ method is often preferred for its simplicity and efficiency.[6]

Synthesis of Schwartz's Reagent

The synthesis of Schwartz's reagent from this compound dichloride involves the reduction of one of the Zr-Cl bonds to a Zr-H bond. However, a common side reaction is the over-reduction to this compound dihydride (Cp₂ZrH₂).[6] A key step in the protocol is the selective conversion of this dihydride byproduct back to Schwartz's reagent using dichloromethane.[6]

Reaction Mechanism and Workflow

The overall synthetic process can be visualized as a straightforward workflow, starting from the commercially available this compound dichloride. The key transformation is the reduction, followed by a crucial purification step to ensure the purity of the final product.

Caption: Synthetic workflow for the preparation of Schwartz's reagent.

Quantitative Data

The following table summarizes the typical quantitative data for the preparation of Schwartz's reagent based on the procedure from Organic Syntheses.[6]

| Parameter | Value | Notes |

| Reactants | ||

| This compound Dichloride | 100 g (0.342 mol) | Commercially available and can be used without further purification.[6] |

| Lithium Aluminum Hydride | 3.6 g (94 mmol) | A filtered solution in diethyl ether is used.[6] |

| Tetrahydrofuran (THF) | 650 mL | Should be dry and distilled from sodium/benzophenone ketyl.[6] |

| Diethyl Ether | 100 mL | Should be dry and distilled from sodium/benzophenone ketyl.[6] |

| Dichloromethane | 2 x 100 mL | Should be dry and distilled from calcium hydride.[6] |

| Reaction Conditions | ||

| Temperature | ~35°C during addition, then room temp. | Gentle heating may be required to dissolve the this compound dichloride.[6] An exothermic reaction maintains the temperature during addition.[6] |

| Reaction Time | 90 minutes after addition | The entire procedure can be completed in 3-4 hours.[6] |

| Product | ||

| Appearance | White powder | The reagent is air, moisture, and moderately light-sensitive.[6] |

| Yield | 66 g (75%) | |

| Purity | 94-96% Cp₂Zr(H)Cl, 4-6% Cp₂ZrH₂ | Assayed by ¹H NMR after reaction with acetone.[6] |

Experimental Protocol

This protocol is adapted from the procedure published in Organic Syntheses.[6] All operations should be performed under an inert atmosphere (e.g., argon) using standard Schlenk techniques.

Materials and Equipment:

-

1-L Schlenk flask with a magnetic stir bar

-

Dropping funnel

-

Schlenk filter with a 'D' frit

-

Cannula for liquid transfer

-

Heat gun

-

This compound dichloride (100 g)

-

Lithium aluminum hydride (3.6 g)

-

Anhydrous tetrahydrofuran (THF) (approx. 950 mL)

-

Anhydrous diethyl ether (approx. 300 mL)

-

Anhydrous dichloromethane (200 mL)

Procedure:

-

Preparation of the this compound Dichloride Solution: To the dry 1-L Schlenk flask, add this compound dichloride (100 g, 0.342 mol) under an argon atmosphere. Add 650 mL of dry THF. Gently heat the flask with a heat gun while stirring to dissolve the solid. Maintain the solution temperature at approximately 35°C to prevent crystallization.[6]

-

Preparation of the LiAlH₄ Solution: In a separate dry flask under argon, prepare a solution of lithium aluminum hydride (3.6 g, 94 mmol) in 100 mL of dry diethyl ether. Stir the suspension for 10 minutes, then allow the undissolved material to settle. Filter the clear supernatant via cannula into a dropping funnel.[6]

-

Reduction: Add the filtered LiAlH₄ solution dropwise to the warm this compound dichloride solution over a period of 45 minutes. A slightly exothermic reaction will occur, helping to maintain the reaction temperature around 35°C.[6] After the addition is complete, stir the resulting suspension at room temperature for 90 minutes.

-

Isolation of the Crude Product: Filter the white suspension under argon using a Schlenk filter. Wash the collected white solid with four 75 mL portions of dry THF.

-

Conversion of Dihydride and Final Washing: Wash the solid with two 100 mL portions of dry dichloromethane. CAUTION: This step is critical and potentially hazardous. The contact time for each dichloromethane wash should not exceed 10 minutes to avoid an exothermic decomposition reaction.[6] Agitate the slurry with the stir bar during the wash. After the dichloromethane washes, wash the solid with four 50 mL portions of dry diethyl ether.

-

Drying: Dry the resulting white solid under reduced pressure, protected from light, to yield Schwartz's reagent (typically 66 g, 75% yield).[6]

Safety Precautions:

-

Lithium aluminum hydride is a pyrophoric solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

The dichloromethane wash is exothermic and can lead to decomposition if the contact time is prolonged. Adhere strictly to the 10-minute time limit per wash.[6]

-

Schwartz's reagent is sensitive to air, moisture, and light. It should be stored under an inert atmosphere in the dark.[6]

Characterization

The purity of the synthesized Schwartz's reagent can be determined by ¹H NMR spectroscopy. A common method involves reacting a small sample with excess acetone in benzene-d₆. The integration of the methyl doublets of the resulting mono- and diisopropoxide species allows for the quantification of Cp₂Zr(H)Cl and any residual Cp₂ZrH₂.[6] The infrared spectrum of Schwartz's reagent shows a characteristic metal-hydrogen bond stretch around 1390 cm⁻¹.[7]

Mechanism of Hydrozirconation

The primary utility of Schwartz's reagent is in the hydrozirconation of alkenes and alkynes. The mechanism is generally understood to proceed via a four-membered transition state. In solution, the dimeric form of Schwartz's reagent is believed to dissociate into a monomeric species, which is the active agent in the reaction.[3]

Caption: Mechanism of hydrozirconation of an alkene with Schwartz's reagent.

The addition of the Zr-H bond occurs in a syn-fashion, meaning that the zirconium and hydrogen atoms add to the same face of the double or triple bond.[1] The reaction exhibits high regioselectivity, with the zirconium atom typically adding to the less sterically hindered carbon atom of the unsaturated bond.[5] This regioselectivity makes hydrozirconation a powerful tool for the synthesis of functionalized organic molecules.

Conclusion

The preparation of Schwartz's reagent from this compound dichloride using lithium aluminum hydride is a well-established and reliable procedure that provides access to a key reagent in modern organic synthesis. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can consistently synthesize high-purity Schwartz's reagent for use in a wide range of chemical transformations, particularly hydrozirconation reactions. The ability to generate versatile organozirconium intermediates from simple alkenes and alkynes underscores the continued importance of this reagent in the fields of academic research and drug development.

References

- 1. Schwartz's reagent - Wikipedia [en.wikipedia.org]

- 2. Page not available | Thermo Fisher Scientific - AR [thermofisher.com]

- 3. Schwartz's reagent - Reagent of the month August - SigutLabs [sigutlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Schwartz's reagent - Enamine [enamine.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

In Situ Generation of Zirconocene Hydride Catalysts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in situ generation of zirconocene hydride catalysts, powerful reagents in modern organic synthesis. This document details the core methodologies, presents quantitative data for key transformations, and offers detailed experimental protocols. Particular emphasis is placed on the practical application of these catalysts in crucial reactions for drug development and complex molecule synthesis.

Introduction to this compound Hydride Catalysts

This compound hydride catalysts, most notably Schwartz's reagent (Cp₂Zr(H)Cl), are versatile tools for a variety of chemical transformations, including hydrozirconation of alkenes and alkynes, and the reduction of various functional groups.[1][2] The commercial reagent, however, suffers from limited stability, high cost, and poor solubility.[3][4] In situ generation of these potent catalysts from stable and inexpensive precursors like this compound dichloride (Cp₂ZrCl₂) offers a practical and efficient alternative, enabling their broader application in both academic and industrial research.[3][5] This guide focuses on the two primary methodologies for the in situ formation of this compound hydride catalysts: reduction of this compound dichloride with aluminum hydrides and with hydrosilanes.

Methodologies for In Situ Generation

The in situ generation of this compound hydride catalysts primarily revolves around the reduction of the stable and commercially available this compound dichloride (Cp₂ZrCl₂). The choice of reducing agent is critical and dictates the reaction conditions and functional group tolerance.

Reduction using Aluminum Hydrides

One of the most common and efficient methods for the in situ generation of Schwartz's reagent involves the use of aluminum hydride reagents, particularly lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃).[2][3] This method is prized for its speed and high yields in subsequent reactions.[2]

The logical workflow for this process is depicted below:

Reduction using Hydrosilanes

An increasingly popular method for the in situ generation of this compound hydride catalysts utilizes hydrosilanes as the reducing agent.[1] This approach is particularly advantageous as it often proceeds under milder conditions and exhibits broad functional group tolerance.[1][6] A key feature of this method is the amine-mediated ligand exchange that precedes the reduction, often leading to an oxo-bridged this compound dimer as a precatalyst.[1]

The signaling pathway for this catalytic cycle is illustrated below:

Quantitative Data Summary

The efficacy of in situ generated this compound hydride catalysts is demonstrated across a range of important organic transformations. The following tables summarize key quantitative data for selected reactions.

Reduction of Tertiary Amides to Aldehydes with in situ Cp₂Zr(H)Cl (via LiAlH(Ot-Bu)₃)

This method provides a rapid and high-yielding route to aldehydes from tertiary amides, tolerating a wide array of functional groups.[2][3]

| Substrate (Amide) | Equivalents of Cp₂ZrCl₂/LiAlH(Ot-Bu)₃ | Reaction Time (min) | Yield (%) | Reference |

| N,N-Diethyl-4-methoxybenzamide | 1.6 | 2 | 92 | [4] |

| N,N-Diethyl-3-bromobenzamide | 1.6 | 2 | 95 | [4] |

| N,N-Diethyl-4-cyanobenzamide | 1.6 | 2 | 93 | [4] |

| N,N-Diethyl-2-furoamide | 1.6 | 5 | 85 | [4] |

| N,N-Diethyl-3-nitrobenzamide | 1.6 | 2 | 96 | [4] |

Reduction of Carbonyls with in situ this compound Hydride (via Hydrosilane)

This catalytic approach is effective for the reduction of various carbonyl-containing substrates to their corresponding alcohols.[1]

| Substrate (Carbonyl) | Catalyst Loading (mol%) | Hydrosilane | Reaction Time (h) | Yield (%) | Reference |

| Acetophenone | 2.5 | DMMS | 14 | 92 | [1] |

| 4-Methoxyacetophenone | 5.0 | DMMS | 16 | 85 | [1] |

| Cyclohexanone | 5.0 | DMMS | 14 | 88 | [1] |

| Benzaldehyde | 5.0 | DMMS | 14 | 91 | [1] |

| Ethyl levulinate | 5.0 | DMMS | 24 | 75 | [1] |

| DMMS: Dimethoxy(methyl)silane |

Hydrozirconation-Iodination of Alkynes with in situ Cp₂Zr(H)Cl

The in situ generated Schwartz's reagent facilitates the efficient hydrozirconation of alkynes, which can be subsequently quenched with electrophiles like iodine to yield vinyl iodides.[2]

| Substrate (Alkyne) | Equivalents of Cp₂ZrCl₂/LiAlH(Ot-Bu)₃ | Reaction Time (min) | Quenching Agent | Yield (%) | Reference |

| 1-Octyne | 1.5 | 30 | I₂ | 95 | [2] |

| Phenylacetylene | 1.5 | 30 | I₂ | 92 | [2] |

| 4-Pentyne-1-ol | 1.5 | 30 | I₂ | 88 | [2] |

| 1-Ethynylcyclohexene | 1.5 | 30 | I₂ | 90 | [2] |

Experimental Protocols

The following are generalized experimental protocols for the in situ generation and application of this compound hydride catalysts based on published procedures.[1][2][4] Researchers should consult the original literature for substrate-specific details and safety precautions.

General Procedure for the Reduction of Tertiary Amides to Aldehydes

Materials:

-

This compound dichloride (Cp₂ZrCl₂)

-

Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃)

-

Tertiary amide substrate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the tertiary amide substrate (1.0 equiv).

-

Dissolve the substrate in anhydrous THF.

-

In a separate flame-dried flask under an inert atmosphere, add Cp₂ZrCl₂ (1.6 equiv) and anhydrous THF.

-

To the Cp₂ZrCl₂ suspension, add LiAlH(Ot-Bu)₃ (1.6 equiv) in one portion. Stir the mixture at room temperature for 15 minutes to generate the Schwartz's reagent in situ.

-

Add the solution of the tertiary amide to the freshly prepared Schwartz's reagent suspension at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC). Reaction times are typically very short (2-10 minutes).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aldehyde.

The workflow for this experimental protocol is as follows:

General Procedure for the Catalytic Reduction of Carbonyls

Materials:

-

This compound dichloride (Cp₂ZrCl₂)

-

Amine additive (e.g., diethylamine)

-

Hydrosilane (e.g., dimethoxy(methyl)silane - DMMS)

-

Carbonyl substrate

-

Anhydrous solvent (e.g., THF or toluene)

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a nitrogen-filled glovebox, add Cp₂ZrCl₂ (2.5-5 mol%) to a vial.

-

Add the anhydrous solvent, followed by the amine additive and deionized water.

-

Stir the mixture for a few minutes, then add the carbonyl substrate.

-

Add the hydrosilane (1.5-2.0 equiv) to the reaction mixture.

-

Seal the vial and stir at the indicated temperature for the specified time.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.

Scope and Limitations

The in situ generation of this compound hydride catalysts offers significant advantages in terms of cost, convenience, and functional group tolerance. The method utilizing LiAlH(Ot-Bu)₃ is highly effective for the rapid reduction of amides to aldehydes, a transformation that is often challenging with other reducing agents.[2][3] The hydrosilane-based method provides a mild and catalytic approach for the reduction of a broader range of carbonyl compounds.[1]

However, there are limitations to consider. The high oxophilicity of zirconium necessitates the use of anhydrous solvents and inert atmospheres, although some hydrosilane-based methods show remarkable tolerance to air and moisture.[1] Substrates with acidic protons may require an excess of the reducing agent.[4] Furthermore, while the functional group tolerance is broad, highly reducible groups may still be affected, and careful optimization is often required for complex substrates.

Conclusion

The in situ generation of this compound hydride catalysts from this compound dichloride is a powerful and practical strategy in modern organic synthesis. The methodologies presented in this guide, utilizing either aluminum hydrides or hydrosilanes as reducing agents, provide researchers with versatile tools for a range of important chemical transformations. The quantitative data and detailed experimental protocols herein serve as a valuable resource for the application of these catalysts in the development of novel synthetic routes for pharmaceuticals and other complex organic molecules. Future research in this area will likely focus on expanding the substrate scope, developing more efficient catalytic cycles, and exploring new applications for these remarkable reagents.

References

- 1. Expanding this compound Hydride Catalysis: In Situ Generation and Turnover of ZrH Catalysts Enabling Catalytic Carbonyl Reductions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Practical in situ Generation of the Schwartz Reagent. Reduction of Tertiary Amides to Aldehydes and Hydrozirconation [organic-chemistry.org]

- 3. A practical in situ generation of the Schwartz reagent. Reduction of tertiary amides to aldehydes and hydrozirconation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Zirconium Hydride Catalyzed Hydrosilylation and Cyclopropane Opening Reactions [diva-portal.org]

A Technical Guide to the Synthesis of Rosenthal's Reagent for Zirconocene Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosenthal's reagent, a zirconocene bis(trimethylsilyl)acetylene complex, has emerged as a versatile and valuable tool in synthetic chemistry.[1][2] Its stability and unique reactivity have made it a preferred precursor for the generation of this compound fragments, which are pivotal in the construction of complex organic molecules, including macrocycles and heterocycles.[1] This guide provides an in-depth overview of the synthesis of the widely used pyridine-stabilized Rosenthal's reagent, Cp₂Zr(py)(Me₃SiC₂SiMe₃), presenting two prominent synthetic protocols, detailed experimental procedures, and comprehensive characterization data.

Synthetic Methodologies

Two primary methods have been established for the synthesis of the pyridine-stabilized Rosenthal's reagent. The original procedure was developed by Uwe Rosenthal and his co-workers, while a more recent, higher-yielding, one-pot synthesis was later reported by the research group of T. Don Tilley.[1][3]

Rosenthal's Original Synthesis

Rosenthal's initial synthesis involves the reduction of this compound dichloride (Cp₂ZrCl₂) with magnesium in the presence of bis(trimethylsilyl)acetylene (Me₃SiC₂SiMe₃) in tetrahydrofuran (THF). The intermediate THF adduct is then converted to the more stable pyridine complex.[1][2]

Tilley's High-Yield, One-Pot Synthesis

Tilley and coworkers developed a more streamlined one-pot procedure that offers a significantly higher yield of the desired product.[3] This method avoids the isolation of the less stable THF intermediate, making it a more efficient and practical approach for laboratory-scale synthesis. The procedure involves the in-situ generation of a this compound equivalent from this compound dichloride, which then reacts with bis(trimethylsilyl)acetylene and pyridine. A reported yield for this method is up to 85%.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of Rosenthal's reagent.

| Parameter | Value | Reference |

| Rosenthal's Reagent | ||

| Chemical Formula | C₂₃H₃₃NSi₂Zr | N/A |

| Molecular Weight | 471.9 g/mol | N/A |

| Appearance | Dark purple to black solid | [1][2] |

| Melting Point | 125-126 °C | [1][2] |

| Titanocene Analogue | ||

| Chemical Formula | C₂₃H₃₃NSi₂Ti | N/A |

| Appearance | Golden-yellow crystals | [1][2] |

| Melting Point | 81-82 °C | [1][2] |

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) |

| This compound Dichloride (Cp₂ZrCl₂) | 292.32 | 1.73 |

| Magnesium (Mg) | 24.305 | 1.74 |

| Bis(trimethylsilyl)acetylene | 170.40 | 0.758 |

| Pyridine | 79.10 | 0.982 |

| Tetrahydrofuran (THF) | 72.11 | 0.889 |

Experimental Protocols

Materials and General Procedures

All manipulations should be carried out under an inert atmosphere of argon or nitrogen using standard Schlenk line or glovebox techniques. Solvents should be dried and degassed prior to use.

Rosenthal's Original Synthesis (Adapted from literature)

-

Preparation of the THF Adduct: In a Schlenk flask, a suspension of this compound dichloride (1.0 equiv.) and magnesium turnings (2.0 equiv.) in THF is prepared.

-

To this suspension, bis(trimethylsilyl)acetylene (1.1 equiv.) is added.

-

The reaction mixture is stirred at room temperature for a specified period.

-

Conversion to the Pyridine Adduct: The resulting solution containing the THF adduct is filtered to remove magnesium salts.

-

Pyridine (excess) is added to the filtrate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The product is purified by crystallization from a suitable solvent system (e.g., a mixture of toluene and hexane).

Tilley's High-Yield, One-Pot Synthesis (Adapted from literature)

-

In-situ Generation of "Cp₂Zr": A solution of this compound dichloride (1.0 equiv.) is prepared in THF.

-

The solution is cooled to a low temperature (e.g., -78 °C).

-

n-Butyllithium (2.0 equiv.) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for a defined period.

-

Formation of the Pyridine Adduct: Bis(trimethylsilyl)acetylene (1.0 equiv.) is added to the reaction mixture.

-

Pyridine (1.0 equiv.) is then added.

-

The reaction is stirred at room temperature until completion.

-

The solvent is removed in vacuo, and the residue is extracted with a suitable solvent (e.g., toluene).

-

The product is isolated by filtration and purified by crystallization.

Visualizations

Synthesis of Rosenthal's Reagent (Rosenthal's Method)

Caption: Rosenthal's original synthesis pathway.

Synthesis of Rosenthal's Reagent (Tilley's Method)

Caption: Tilley's high-yield, one-pot synthesis.

General Reactivity of Rosenthal's Reagent

Caption: Formation of zirconacyclopentadienes.

Conclusion

The synthesis of Rosenthal's reagent, particularly through the efficient one-pot procedure developed by Tilley and coworkers, provides a reliable and scalable route to this important this compound precursor. Its stability and well-defined reactivity make it an invaluable tool for the construction of complex molecular architectures, with significant applications in materials science and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate its synthesis and application in the research community.

References

Methodological & Application

Application Notes and Protocols: Zirconocene-Catalyzed Carboalumination of Alkynes

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The zirconocene-catalyzed carboalumination of alkynes, often referred to as the Negishi carboalumination, is a powerful and highly stereoselective method for the formation of carbon-carbon bonds. This reaction has become an invaluable tool in organic synthesis, enabling the construction of complex molecular architectures with precise control over the geometry of the resulting C=C double bond.

Key Features and Advantages:

-

High Stereoselectivity: The reaction typically proceeds via a syn-addition of the organoaluminum reagent to the alkyne, resulting in the formation of a vinylalane with excellent E/Z selectivity, often exceeding 99:1.

-

High Regioselectivity: For terminal alkynes, the addition of the alkyl group from the organoaluminum reagent predominantly occurs at the terminal carbon, leading to the anti-Markovnikov product.

-

Broad Substrate Scope: The reaction is compatible with a wide range of alkynes, including terminal and internal alkynes bearing various functional groups.

-

Versatility of the Vinylalane Intermediate: The resulting vinylalane is a versatile intermediate that can be further functionalized by quenching with a variety of electrophiles, such as protons, halogens, aldehydes, ketones, and metal-catalyzed cross-coupling reactions.

Applications in Drug Development and Natural Product Synthesis:

The ability to construct stereodefined polysubstituted alkenes makes this compound-catalyzed carboalumination a highly attractive strategy in the synthesis of complex natural products and pharmaceutically active compounds. A notable application is in the synthesis of the side chain of Coenzyme Q10 , a vital component of the electron transport chain. This reaction has also been employed in the total synthesis of other complex molecules, demonstrating its reliability and efficiency in constructing key structural motifs.

Data Presentation

The following tables summarize the quantitative data for the this compound-catalyzed carboalumination of various alkynes.

Table 1: this compound-Catalyzed Methylalumination of Terminal Alkynes

| Entry | Alkyne | Product after Hydrolysis | Yield (%) | Regioselectivity (Internal:Terminal) |

| 1 | 1-Hexyne | 2-Methyl-1-hexene | 95 | 98:2 |

| 2 | 1-Octyne | 2-Methyl-1-octene | 96 | 98:2 |

| 3 | Phenylacetylene | (E)-1-Phenylpropene | 93 | >99:1 |

| 4 | 3,3-Dimethyl-1-butyne | 2,4,4-Trimethyl-1-pentene | 85 | >99:1 |

| 5 | 1-Decyne | 2-Methyl-1-decene | 94 | 98:2 |

Reaction Conditions: Alkyne (1 mmol), Me₃Al (2 mmol), and Cp₂ZrCl₂ (0.2 mmol) in 1,2-dichloroethane at room temperature for 12 h, followed by hydrolysis.

Table 2: this compound-Catalyzed Ethylalumination of Terminal Alkynes

| Entry | Alkyne | Product after Hydrolysis | Yield (%) | Regioselectivity (Internal:Terminal) |

| 1 | 1-Hexyne | (E)-3-Methyl-2-heptene | 85 | 96:4 |

| 2 | 1-Octyne | (E)-3-Methyl-2-nonene | 88 | 95:5 |

| 3 | Phenylacetylene | (E)-1-Phenyl-1-butene | 82 | >99:1 |

Reaction Conditions: Alkyne (1 mmol), Et₃Al (2 mmol), and Cp₂ZrCl₂ (0.2 mmol) in 1,2-dichloroethane at room temperature for 12 h, followed by hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for the this compound-Catalyzed Methylalumination of a Terminal Alkyne (e.g., 1-Octyne)

This protocol details the synthesis of (E)-2-methyl-1-octenylalane, which can be subsequently quenched with an electrophile.

Materials:

-

This compound dichloride (Cp₂ZrCl₂)

-

Trimethylaluminum (Me₃Al) (2.0 M solution in hexanes)

-

1-Octyne

-

Anhydrous 1,2-dichloroethane (DCE)

-

Anhydrous solvents for workup (e.g., diethyl ether, pentane)

-

Schlenk flask and other standard air-free technique glassware

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: A 50 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with argon.

-

Reagent Addition: The flask is charged with this compound dichloride (58.5 mg, 0.2 mmol). Anhydrous 1,2-dichloroethane (5 mL) is added, and the suspension is stirred.

-

To this suspension, a 2.0 M solution of trimethylaluminum in hexanes (1.0 mL, 2.0 mmol) is added dropwise at room temperature. The mixture is stirred for 15 minutes, during which the solution should become homogeneous and light yellow.

-

1-Octyne (0.139 mL, 1.0 mmol) is then added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature for 12 hours. The progress of the reaction can be monitored by taking aliquots (under inert atmosphere), quenching with a suitable electrophile (e.g., D₂O for deuterium labeling), and analyzing by GC-MS or ¹H NMR.

-

Workup and Quenching (Example with Hydrolysis):

-

The reaction mixture is cooled to 0 °C in an ice bath.

-

Slowly and carefully, the reaction is quenched by the dropwise addition of 1 M HCl (5 mL). Caution: The quenching of organoaluminum reagents is highly exothermic and generates flammable gases.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 10 mL).

-

The combined organic layers are washed with brine (10 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed under reduced pressure to yield the crude product, 2-methyl-1-octene.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using pentane as the eluent.

Mandatory Visualizations

Catalytic Cycle of this compound-Catalyzed Carboalumination

Application Notes and Protocols for Olefin Polymerization Using Zirconocene-Based Catalysts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting olefin polymerization reactions utilizing zirconocene-based catalysts. This class of catalysts offers exceptional control over polymer properties such as molecular weight, molecular weight distribution (polydispersity), and stereochemistry, making them invaluable tools in materials science and specialized applications.

Introduction to this compound-Based Catalysis

This compound catalysts are organometallic compounds containing a zirconium atom sandwiched between two cyclopentadienyl (Cp) ligands or their derivatives. These catalysts, when activated by a cocatalyst, form highly electrophilic cationic species that are the active sites for olefin polymerization.[1][2] The most commonly used cocatalyst is methylaluminoxane (MAO), although borane and borate compounds are also effective activators.[3][4][5] The "single-site" nature of these catalysts, where the active sites are nearly identical, leads to the production of polymers with narrow molecular weight distributions, a key advantage over traditional Ziegler-Natta catalysts.[1] The structure of the this compound complex, including the nature of the cyclopentadienyl ligands and any bridging groups, plays a crucial role in determining the properties of the resulting polymer.[1][6] For instance, C2-symmetric ansa-zirconocenes are known to produce highly isotactic polypropylene, while Cs-symmetric catalysts can yield syndiotactic polypropylene.[1]

Catalyst Activation and Polymerization Mechanism

The activation of the this compound precatalyst is a critical step in initiating polymerization. With MAO, the process is thought to involve the abstraction of a chloride or alkyl group from the this compound and the formation of a cationic zirconium species, with the MAO-derived anion acting as a weakly coordinating counterion.[5][7] Boron-based activators, such as tris(pentafluorophenyl)borane, function as strong Lewis acids to abstract an alkyl group from a pre-alkylated this compound, generating a well-defined cationic active species.[3][8]

Once activated, the cationic this compound complex coordinates with an olefin monomer. The polymerization proceeds via a migratory insertion mechanism, where the olefin inserts into the zirconium-alkyl bond, extending the polymer chain.[9] The process repeats, leading to the formation of long polymer chains. Chain termination can occur through various pathways, including β-hydride elimination and chain transfer to the cocatalyst or monomer.[3][10]

Experimental Protocols

The following protocols provide a generalized framework for conducting olefin polymerization. Researchers should adapt these procedures based on the specific this compound catalyst, cocatalyst, and olefin being used, with careful attention to safety and inert atmosphere techniques.

Materials and Reagents

-

This compound precatalyst: (e.g., bis(cyclopentadienyl)zirconium dichloride, Cp2ZrCl2)

-

Cocatalyst: Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt %) or a borate activator.

-

Olefin monomer: Polymer-grade ethylene or propylene, purified by passing through activated molecular sieves.[11]

-

Solvent: Anhydrous toluene or hexane, freshly distilled over a suitable drying agent.

-

Scavenger: Triisobutylaluminum (TIBA) or other trialkylaluminum solution.